![molecular formula C17H21N3O6 B5556365 1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)

1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves cyclization reactions, where precursors like hydrazino compounds and nitroalkenes are key starting materials. For instance, the Morita-Baylis-Hillman reaction has been utilized to produce hydrazinoheterocycles from nitroalkenes, indicating a pathway that might be relevant for synthesizing the compound (Mane et al., 2016).

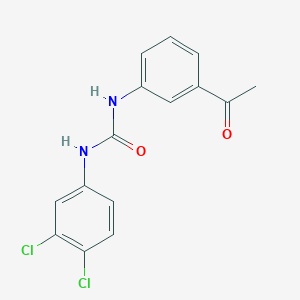

Molecular Structure Analysis

The molecular structure of organic compounds is often elucidated using X-ray crystallography. For example, the molecular structure of related compounds has been determined, showcasing the importance of crystallographic analysis in understanding the configuration and spatial arrangement of molecules (Kitano et al., 1982).

Chemical Reactions and Properties

The reactivity of compounds containing hydrazino and nitro groups often involves cyclization and nitration reactions. Research has shown various pathways for cyclization reactions, indicating the potential chemical behavior of the compound (Abdel-latif et al., 1989). Moreover, compounds with nitro groups are prone to undergo electrophilic addition reactions, which could be a key consideration in the synthesis and modification of such molecules (Kreissl & Ullrich, 1992).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding a compound's behavior under different conditions. While specific studies on the compound might not be available, related research provides insights into how these properties can be analyzed and predicted (Polyakova et al., 2011).

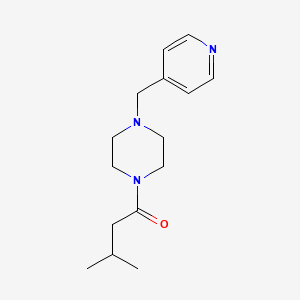

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to 1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid have been synthesized and evaluated for their antimicrobial and antituberculosis activities. For instance, derivatives of triazolopyrimidinecarbonitrile exhibited high antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi, demonstrating the potential of such compounds in developing new antimicrobial agents (Kadry et al., 2008). Similarly, some coupling products from 4-aminobenzoic acid hydrazones have shown significant antimycobacterial activity, pointing towards the utility of these compounds in combating tuberculosis (Küçükgüzel et al., 1999).

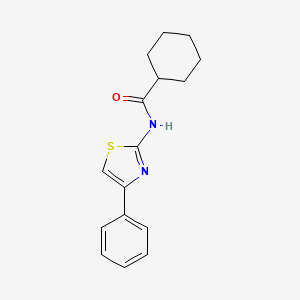

Chemical Synthesis and Characterization

The structural features of compounds containing nitrobenzoyl groups facilitate their involvement in various chemical reactions, leading to the synthesis of novel heterocyclic compounds with potential applications in materials science and pharmaceuticals. For example, the facile synthesis of model indazolo〔2,1-c〕〔1,3,4〕benzotriazepine-5,13-diones showcases the chemical versatility and reactivity of nitrobenzoyl derivatives, providing insights into the synthesis of complex heterocycles (El-Abadelah et al., 2008).

Detection and Analysis Techniques

Nitrobenzoxadiazole carbonyl-reactive chromophores, related to the compound , have been utilized in the selective detection of cellular sialic acid content, demonstrating the application of nitrobenzoyl derivatives in biochemical and analytical techniques. This approach facilitates the detection of glycoconjugates on live cells, highlighting the importance of such compounds in bioanalytical chemistry (Key et al., 2012).

Supramolecular Chemistry

The study of molecular salts and cocrystals involving nitrobenzoic acid derivatives has provided valuable insights into the role of halogen bonds in crystal engineering. This research offers a deeper understanding of the intermolecular interactions that stabilize crystal structures, which is critical for the design of novel materials with specific properties (Oruganti et al., 2017).

properties

IUPAC Name |

1,2,2-trimethyl-3-[[(2-nitrobenzoyl)amino]carbamoyl]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O6/c1-16(2)11(8-9-17(16,3)15(23)24)14(22)19-18-13(21)10-6-4-5-7-12(10)20(25)26/h4-7,11H,8-9H2,1-3H3,(H,18,21)(H,19,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSXXCVSTYYVHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5556282.png)

![methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5556291.png)

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B5556298.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5556315.png)

![2,2-dimethyl-N-[(2-pyridinylamino)carbonothioyl]propanamide](/img/structure/B5556323.png)

![N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5556326.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556332.png)

![4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5556337.png)

![2-{2-[2-(dimethylamino)ethyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}-2-oxo-N-phenylacetamide](/img/structure/B5556342.png)

![N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B5556345.png)

![1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5556350.png)